Z-Asn(trt)-OH

Catalog No.
S734488
CAS No.
132388-57-9
M.F
C31H28N2O5
M. Wt
508.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Z-Asn(trt)-OH

CAS Number

132388-57-9

Product Name

Z-Asn(trt)-OH

IUPAC Name

(2S)-4-oxo-2-(phenylmethoxycarbonylamino)-4-(tritylamino)butanoic acid

Molecular Formula

C31H28N2O5

Molecular Weight

508.6 g/mol

InChI

InChI=1S/C31H28N2O5/c34-28(21-27(29(35)36)32-30(37)38-22-23-13-5-1-6-14-23)33-31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H,32,37)(H,33,34)(H,35,36)/t27-/m0/s1

InChI Key

FPVBKISSJULIGI-MHZLTWQESA-N

SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Synonyms

132388-57-9;Z-ASN(TRT)-OH;(S)-2-(((Benzyloxy)carbonyl)amino)-4-oxo-4-(tritylamino)butanoicacid;N-Cbz-N'-trityl-L-asparagine;C31H28N2O5;Cbz-Asn(Trt)-OH;PubChem15362;Z-Ngamma-trityl-L-asparagine;CTK8B8756;MolPort-009-680-837;ANW-61186;CZ-024;ZINC15721509;AKOS015892638;VA50530;AJ-67819;AK-57841;AN-32220;RT-016319;FT-0643174;ST51052632;X5803;K-4155;J-300054;(2S)-2-(benzyloxycarbonylamino)-4-oxo-4-(tritylamino)butanoicacid

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O

Z-Asn(trt)-OH is a doubly protected L-asparagine derivative featuring a benzyloxycarbonyl (Z) group on its α-amine and a trityl (Trt) group on its side-chain amide. This specific combination of protecting groups makes it a critical building block primarily for solution-phase peptide synthesis (SPPS) and convergent or fragment-based synthesis strategies. [REFS-1, REFS-2] The Z-group allows for N-terminal deprotection via catalytic hydrogenation, a method orthogonal to the acid-labile deprotection conditions required for many other protecting groups, while the bulky Trt group enhances solubility in organic solvents and prevents common side reactions associated with asparagine incorporation. [3]

Substituting Z-Asn(trt)-OH with a seemingly similar analog like Fmoc-Asn(trt)-OH or the side-chain unprotected Z-Asn-OH is incompatible with established synthesis workflows and compromises final product purity. The choice of an N-terminal protecting group (Z vs. Fmoc) dictates the entire deprotection strategy; the Z-group requires hydrogenolysis, whereas the Fmoc group requires a base like piperidine. [1] Attempting to use Z-Asn(trt)-OH in an automated Fmoc-based synthesizer would lead to complete synthesis failure. Furthermore, omitting the side-chain trityl (Trt) protection, as in Z-Asn-OH, exposes the amide to dehydration and aspartimide formation during activation, leading to significant, hard-to-remove impurities and reduced yields. [2] Therefore, the specific combination of Z and Trt protecting groups is a deliberate choice tied directly to the synthesis method, orthogonality requirements, and final purity specifications.

Enables Orthogonal Synthesis Strategies Incompatible with Fmoc/Boc Chemistry

The N-terminal Z-group is stable to the basic conditions (e.g., piperidine) used to remove Fmoc groups and the standard acidic conditions (e.g., TFA) used to remove Boc and Trt groups. [1] It is selectively cleaved using catalytic hydrogenation (e.g., H2/Pd-C) or strong acids like HBr in acetic acid. [2] This chemical orthogonality is the primary reason for its selection in complex, multi-step solution-phase or convergent syntheses where Fmoc or Boc groups must remain intact during an intermediate deprotection step. A direct substitution with Fmoc-Asn(trt)-OH or Boc-Asn(trt)-OH would eliminate this strategic flexibility.

Evidence DimensionN-Terminal Deprotection Conditions
Target Compound DataCleaved by catalytic hydrogenolysis (H2/Pd-C) or HBr/AcOH.
Comparator Or BaselineFmoc-Asn(trt)-OH: Cleaved by 20% piperidine in DMF. Boc-Asn(trt)-OH: Cleaved by strong acid (e.g., TFA).
Quantified DifferenceQualitatively distinct, orthogonal reaction conditions.
ConditionsStandard peptide synthesis deprotection protocols.

For convergent synthesis of large peptides or fragment condensation, this orthogonality is not optional; it is a required process parameter for selective deprotection.

Prevents Side-Chain Dehydration and Aspartimide Formation, Ensuring Higher Purity

The incorporation of asparagine is prone to side reactions, primarily dehydration of the side-chain amide to a nitrile or cyclization to an aspartimide intermediate, especially during carbodiimide-mediated activation. [1] The bulky trityl (Trt) protecting group on the side-chain amide of Z-Asn(trt)-OH sterically hinders these pathways. In contrast, using an unprotected analog like Z-Asn-OH can lead to significant formation of these impurities, which are often difficult to separate from the desired peptide, thereby complicating purification and reducing overall process yield.

Evidence DimensionSide Reaction Prevention
Target Compound DataTrityl group sterically blocks dehydration and aspartimide formation pathways.
Comparator Or BaselineZ-Asn-OH (unprotected side-chain): Susceptible to side-chain dehydration to nitrile and aspartimide formation during activation.
Quantified DifferenceSignificantly reduces formation of hard-to-remove impurities, increasing final product purity and yield.
ConditionsPeptide coupling/activation step, particularly with carbodiimide reagents (e.g., DCC, DIC).

This directly impacts the purity and yield of the final peptide, making the Trt-protected version essential for achieving high-quality results and simplifying downstream purification.

Improves Solubility Profile for Enhanced Processability in Organic Solvents

Asparagine derivatives with unprotected side-chains, such as Z-Asn-OH, exhibit limited solubility in common organic solvents used for peptide synthesis. The presence of the large, lipophilic trityl (Trt) group on the side chain of Z-Asn(trt)-OH significantly enhances its solubility in solvents like DMF, NMP, and DCM. [REFS-1, REFS-2] For instance, while the solubility of Z-Asn-OH in acetone at 298.15 K is 0.000971 (mole fraction), related protected amino acids with bulky groups show much greater solubility, facilitating homogenous reaction conditions. [2] Poor solubility can lead to incomplete reactions, precipitation during coupling, and lower yields, making the Trt group a critical feature for process efficiency.

Evidence DimensionSolubility in Organic Solvents
Target Compound DataHigh solubility due to two large, lipophilic protecting groups (Z and Trt).
Comparator Or BaselineZ-Asn-OH: Limited solubility due to the polar, unprotected side-chain amide. Mole fraction solubility in acetone at 298.15 K is 0.000971.
Quantified DifferenceQualitatively significant increase in solubility in key process solvents like DMF, NMP, and DCM.
ConditionsSolution-phase peptide synthesis in common organic solvents.

Improved solubility prevents precipitation during synthesis, ensures efficient coupling, simplifies handling, and is critical for consistent, high-yield manufacturing processes.

Convergent Synthesis of Long Peptides and Small Proteins

This compound is the right choice for synthesizing protected peptide fragments in solution, which are later condensed to form a larger peptide. The Z-group can be selectively removed by hydrogenolysis to reveal an N-terminal amine for the next fragment coupling, without disturbing acid-labile side-chain protectors (e.g., Boc, tBu) on the fragment itself. [1]

Solution-Phase Synthesis of Complex or Modified Peptides

In multi-step solution-phase syntheses where purification of intermediates is required, the enhanced solubility and high crystallinity often afforded by the Z and Trt groups are advantageous. This approach provides greater control over purity at each step compared to solid-phase methods, and Z-Asn(trt)-OH is a key component for such strategies.

Synthesis of Peptides Prone to Aspartimide Formation

For sequences containing problematic Asp-Gly or Asp-Ser motifs, the use of a side-chain protected asparagine is critical to prevent yield loss and purification difficulties. The robust Trt protection on Z-Asn(trt)-OH effectively minimizes this risk during coupling steps, ensuring higher fidelity of the final product. [2]

XLogP3

5

Wikipedia

N-Cbz-N'-trityl-L-asparagine

Dates

Last modified: 08-15-2023

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